molecular formula C14H13NO3 B8639445 Methyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-37-7

Methyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No.: B8639445
CAS No.: 50596-37-7
M. Wt: 243.26 g/mol
InChI Key: XFURDHATDHRUMP-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-ylmethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-2-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with pyridine-4-methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-2-ylmethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(pyridin-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-ylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the methoxybenzoate moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-methoxybenzoate:

    4-methoxybenzoic acid:

    Pyridine-4-methanol: Used as an intermediate in the synthesis of various organic compounds.

Uniqueness: Methyl 4-(pyridin-2-ylmethoxy)benzoate is unique due to the combination of the pyridine ring and the methoxybenzoate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

50596-37-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-(pyridin-2-ylmethoxy)benzoate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)11-5-7-13(8-6-11)18-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3

InChI Key

XFURDHATDHRUMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 76(a) except substituting methyl 3-hydroxybenzoate for methyl 4-hydroxybenzoate and 4-pyridylcarbinol for 3-dimethylamino-1-propanol, the title compound was prepared as a yellow solid (0.599 g, 2.5 mmol). MS(ESI): 244.1 (M+H)+.
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Synthesis routes and methods II

Procedure details

The title compound is prepared in a manner substantially analogous to Procedure E from methyl 4-hydroxybenzoate and 2-(bromomethyl)pyridine hydrobromide.
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Synthesis routes and methods III

Procedure details

To a solution of THF (50 mL) of 2-(hydroxymethyl)pyridine (1.5 g), methyl p-hydroxybenzoate (2.1 g), and triphenylphosphine (5.0 g) was added diisopropyl azodicarboxylate (3.9 g) at 0° C., which was stirred for 20 minutes at room temperature. Water was added to the reaction solution, which was extracted with ethyl acetate. The solvent was evaporated from the organic layer under a reduced pressure, and the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=2:1), then purified by silica gel chromatography (heptane:ethyl acetate=1:1) to obtain the titled compound (4.9 g).
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3.9 g
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